3',3-Difluorobiphenyl-2-carbaldehyde
Description
3',3-Difluorobiphenyl-2-carbaldehyde is a fluorinated aromatic aldehyde characterized by a biphenyl core with fluorine atoms at the 3' and 3 positions and an aldehyde functional group at the 2-position of the first benzene ring.
Properties
Molecular Formula |
C13H8F2O |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-fluoro-6-(3-fluorophenyl)benzaldehyde |
InChI |
InChI=1S/C13H8F2O/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-8H |
InChI Key |
VLLLDIQHVBDSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,3-Difluorobiphenyl-2-carbaldehyde typically involves the use of palladium-catalyzed cross-coupling reactions. One common method starts with 2-bromobenzaldehyde, which reacts with 3,3-difluorophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent mixture of toluene, ethanol, and aqueous sodium carbonate at elevated temperatures .
Industrial Production Methods: Industrial production of 3’,3-Difluorobiphenyl-2-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3’,3-Difluorobiphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 3’,3-Difluorobiphenyl-2-carboxylic acid.
Reduction: 3’,3-Difluorobiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
3’,3-Difluorobiphenyl-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including liquid crystals for display technologies
Mechanism of Action
The mechanism of action of 3’,3-Difluorobiphenyl-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The following table summarizes key structural and electronic differences between 3',3-Difluorobiphenyl-2-carbaldehyde and related compounds:
Crystallographic and Intermolecular Interactions
While crystallographic data for this compound are absent in the evidence, related fluorinated biphenyls (e.g., 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl carboxylate) exhibit C-H···O and halogen-based interactions (Cl···F, Cl···Cl) that stabilize crystal packing . These interactions suggest that fluorine positioning in the target compound could similarly influence its solid-state behavior, such as melting points or solubility.
Biological Activity
3',3-Difluorobiphenyl-2-carbaldehyde is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a biphenyl structure with two fluorine atoms at the 3' positions and an aldehyde functional group at the 2 position. Its molecular formula is with a molecular weight of 234.20 g/mol. The presence of fluorine enhances the compound's stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
Mechanisms of Biological Activity
The aldehyde group in this compound allows it to interact with biological targets through covalent bonding with nucleophilic sites on biomolecules. This reactivity may lead to modifications that alter protein functions or enzyme activities, which are critical processes in biological systems. The following mechanisms have been identified:
- Covalent Bond Formation : The aldehyde can react with amino acids in proteins, potentially modifying their function.
- Enzyme Inhibition : By binding to active sites, it may inhibit specific enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific targets and mechanisms require further investigation.
Synthesis Methods
The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions. A common synthetic route includes:
- Formation of Biphenyl Framework : Utilizing coupling reactions between fluorinated phenyl groups.
- Aldehyde Introduction : Employing oxidation techniques to introduce the aldehyde group at the desired position.
These methods have been optimized for larger-scale operations, utilizing continuous flow reactors to improve efficiency and purity.
Enzyme Inhibition Studies
Research indicates that derivatives of this compound may act as inhibitors for various enzymes. For instance, compounds featuring similar electrophilic centers have demonstrated inhibitory effects on α-glucosidase, suggesting that this compound could exhibit similar activities .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,3'-Difluorobiphenyl | Lacks the aldehyde group | More stable but less reactive than this compound |
| 4,4'-Difluorobiphenyl | Similar biphenyl structure but different fluorine positions | Different reactivity due to positional differences |
| 3,3'-Difluorobiphenyl-4-carboxylic acid | Contains a carboxylic acid group instead of an aldehyde | Increased acidity compared to the aldehyde form |
The unique combination of both fluorine atoms and an aldehyde group in this compound gives it distinct reactivity and stability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
